2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 688356-43-6
VCID: VC6601322
InChI: InChI=1S/C26H26N4O3S/c1-17-8-10-18(11-9-17)15-27-24(31)16-34-26-29-23-7-5-4-6-22(23)25(30-26)28-19-12-20(32-2)14-21(13-19)33-3/h4-14H,15-16H2,1-3H3,(H,27,31)(H,28,29,30)
SMILES: CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.58

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

CAS No.: 688356-43-6

Cat. No.: VC6601322

Molecular Formula: C26H26N4O3S

Molecular Weight: 474.58

* For research use only. Not for human or veterinary use.

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide - 688356-43-6

Specification

CAS No. 688356-43-6
Molecular Formula C26H26N4O3S
Molecular Weight 474.58
IUPAC Name 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C26H26N4O3S/c1-17-8-10-18(11-9-17)15-27-24(31)16-34-26-29-23-7-5-4-6-22(23)25(30-26)28-19-12-20(32-2)14-21(13-19)33-3/h4-14H,15-16H2,1-3H3,(H,27,31)(H,28,29,30)
Standard InChI Key QLSQDHYSZQHMIP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide, reflects its intricate architecture. The quinazoline nucleus (a bicyclic system comprising fused benzene and pyrimidine rings) is substituted at position 4 with a 3,5-dimethoxyphenylamino group, while position 2 features a sulfanyl bridge connected to an acetamide moiety. The acetamide’s nitrogen is further substituted with a 4-methylbenzyl group.

Key structural features include:

  • Quinazoline Core: Provides a planar, aromatic scaffold for intermolecular interactions, such as π-π stacking with biological targets .

  • 3,5-Dimethoxyphenylamino Group: Enhances solubility and modulates electronic properties via electron-donating methoxy substituents.

  • Sulfanyl Linker: Introduces flexibility and potential for disulfide bond formation under redox conditions .

  • p-Methylbenzyl Acetamide: Contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

Table 1: Physicochemical and Structural Data

PropertyValueSource
CAS Number688356-43-6
Molecular FormulaC₂₆H₂₆N₄O₃S
Molecular Weight474.58 g/mol
IUPAC Name2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
SMILESCC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC
InChI KeyQLSQDHYSZQHMIP-UHFFFAOYSA-N

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols for this specific compound remain proprietary, its structure suggests a multi-step route common to quinazolinone derivatives:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions .

  • Substitution at Position 4: Nucleophilic aromatic substitution (SNAr) with 3,5-dimethoxyaniline to introduce the amino group.

  • Sulfanyl-Acetamide Installation: Thiolation at position 2 followed by coupling with N-(4-methylbenzyl)chloroacetamide .

Critical reaction parameters likely include:

  • Temperature control (80–120°C) to prevent decomposition of sensitive intermediates .

  • Use of catalysts such as palladium for cross-coupling steps .

Analytical Validation

Rigorous quality control ensures batch consistency and purity:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for methoxy (–OCH₃: δ ~3.8 ppm), acetamide carbonyl (–CO–NH–: δ ~168 ppm), and aromatic protons.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with retention time correlated to lipophilicity.

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 475.2 [M+H]⁺, consistent with the molecular formula.

Mechanism of Action and Biological Activity

Tubulin Polymerization Inhibition

Quinazolinones with substituted anilino groups demonstrate affinity for tubulin’s colchicine-binding site, disrupting microtubule dynamics and inducing mitotic arrest . The 3,5-dimethoxyphenyl moiety in this compound may mimic combretastatin A-4, a known tubulin inhibitor .

Kinase Inhibition

The acetamide side chain resembles EGFR tyrosine kinase inhibitors (e.g., gefitinib). Molecular docking studies predict hydrogen bonding with kinase ATP pockets, potentially blocking signal transduction .

Apoptosis Induction

Quinazolinones upregulate pro-apoptotic proteins (Bax, caspase-3) and downregulate anti-apoptotic Bcl-2, as observed in U251 glioma cells treated with analogous compounds .

Table 2: Biological Activity of Select Quinazolinones

CompoundTargetIC₅₀/EC₅₀Source
2-({4-[(3,5-Dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamideTubulin (predicted)N/A
KYS-05071 (PubChem CID 44416758)RAF kinase10 nM
ColchicineTubulin3.2 µM

Challenges and Future Directions

  • Solubility Optimization: The logP value (predicted ~3.5) indicates moderate lipophilicity, necessitating formulation strategies for bioavailability.

  • Target Validation: CRISPR-Cas9 screens and proteomic studies are needed to confirm tubulin/kinase engagement.

  • In Vivo Efficacy: Rodent xenograft models will assess pharmacokinetics and toxicity profiles.

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